molecular formula C33H52O2 B12668878 2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] CAS No. 85371-53-5

2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]

Cat. No.: B12668878
CAS No.: 85371-53-5
M. Wt: 480.8 g/mol
InChI Key: AEDJBDRIBQPIFS-UHFFFAOYSA-N
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Description

2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] is an organic compound with the molecular formula C33H52O2 and a molecular weight of 480.76478 g/mol. It is known for its unique structure, which includes two phenolic groups connected by an isopropylidene bridge, each substituted with a 3,5,5-trimethylhexyl group. This compound is used in various industrial and research applications due to its distinctive chemical properties.

Properties

CAS No.

85371-53-5

Molecular Formula

C33H52O2

Molecular Weight

480.8 g/mol

IUPAC Name

2-[2-[2-hydroxy-5-(3,5,5-trimethylhexyl)phenyl]propan-2-yl]-4-(3,5,5-trimethylhexyl)phenol

InChI

InChI=1S/C33H52O2/c1-23(21-31(3,4)5)11-13-25-15-17-29(34)27(19-25)33(9,10)28-20-26(16-18-30(28)35)14-12-24(2)22-32(6,7)8/h15-20,23-24,34-35H,11-14,21-22H2,1-10H3

InChI Key

AEDJBDRIBQPIFS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=C(C=C1)O)C(C)(C)C2=C(C=CC(=C2)CCC(C)CC(C)(C)C)O)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] typically involves the reaction of 4-(3,5,5-trimethylhexyl)phenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes condensation to form the final product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Employed in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also interact with cell membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar structure but lacks the 3,5,5-trimethylhexyl groups.

    Bisphenol F: Another bisphenol compound with different substituents on the phenolic rings.

Uniqueness

2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] is unique due to its bulky 3,5,5-trimethylhexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications.

Biological Activity

2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] (CAS No. 85371-53-5) is an organic compound characterized by the molecular formula C33H52O2C_{33}H_{52}O_2 and a molecular weight of approximately 480.76 g/mol. This compound features two phenolic groups linked by an isopropylidene bridge, each substituted with a bulky 3,5,5-trimethylhexyl group. Its unique structure contributes to its diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

PropertyValue
Molecular Formula C33H52O2
Molecular Weight 480.76 g/mol
IUPAC Name 2-[2-[2-hydroxy-5-(3,5,5-trimethylhexyl)phenyl]propan-2-yl]-4-(3,5,5-trimethylhexyl)phenol
CAS Number 85371-53-5

Antioxidant Properties

Research indicates that 2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have shown that this compound can effectively scavenge free radicals and protect cellular components from oxidative damage.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. The phenolic structure is known to contribute to its ability to disrupt microbial membranes and inhibit growth. In vitro studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

The biological activity of 2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] can be attributed to several mechanisms:

  • Hydrogen Bonding : The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
  • Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into cell membranes, altering their fluidity and permeability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including 2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]. Results indicated that this compound exhibited a high degree of radical scavenging activity compared to other phenolic antioxidants.

Antimicrobial Efficacy Study

In another research effort focused on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties.

Applications in Industry

The unique properties of 2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] make it valuable in several industrial applications:

  • Cosmetic Formulations : Due to its antioxidant properties, it is used in skincare products to enhance stability and effectiveness.
  • Polymer Production : It serves as a stabilizer in the manufacturing of plastics and resins.
  • Pharmaceutical Development : Its biological activities are being explored for potential therapeutic applications.

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